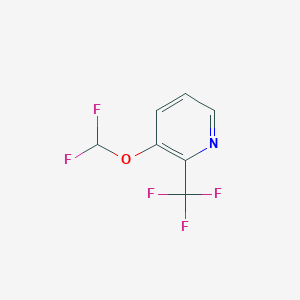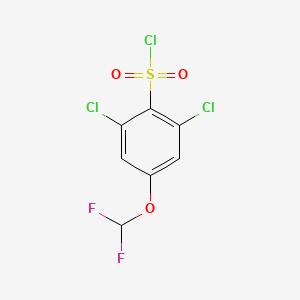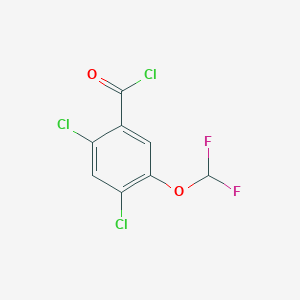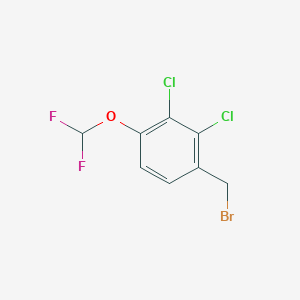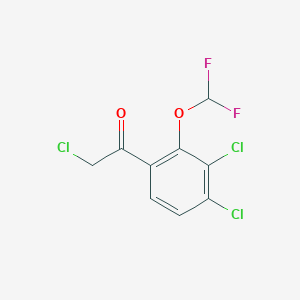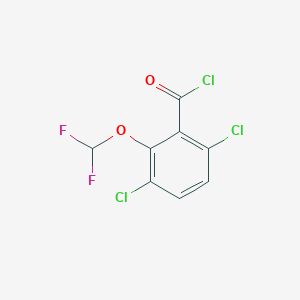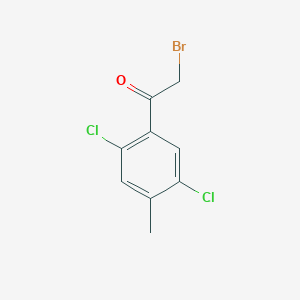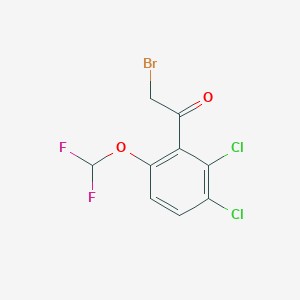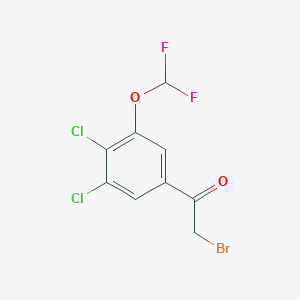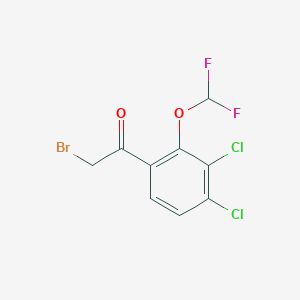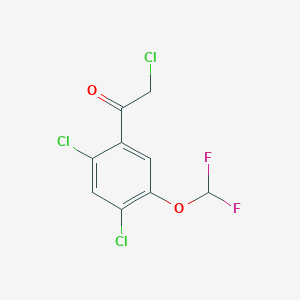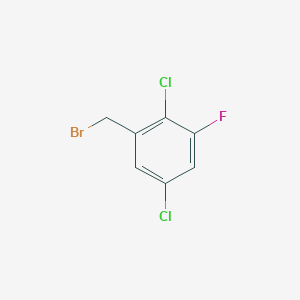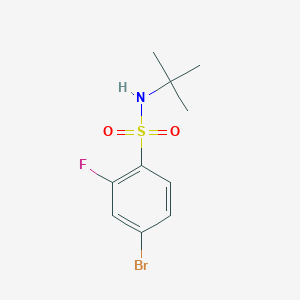
4-bromo-N-(tert-butyl)-2-fluorobenzenesulfonamide
Descripción general
Descripción
“4-bromo-N-(tert-butyl)-2-fluorobenzamide” is a chemical compound with the CAS Number: 303084-21-1. It has a molecular weight of 274.13 .
Molecular Structure Analysis
The molecular structure of “4-bromo-N-(tert-butyl)-2-fluorobenzenesulfonamide” is represented by the linear formula: C11H13BrFNO . The InChI Code for this compound is 1S/C11H13BrFNO/c1-11(2,3)14-10(15)8-5-4-7(12)6-9(8)13/h4-6H,1-3H3,(H,14,15) .
Physical And Chemical Properties Analysis
The compound “this compound” has a molecular weight of 274.13 . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the sources I accessed.
Aplicaciones Científicas De Investigación
Solvent Effects in Lithium-Bromine Exchange
In a study examining the impact of solvent on lithium-bromine exchange reactions, Bailey, Luderer, and Jordan (2006) explored how different solvents influence the reaction outcomes. They used 1-bromo-4-tert-butylbenzene, a compound structurally similar to 4-bromo-N-(tert-butyl)-2-fluorobenzenesulfonamide, demonstrating how solvent composition significantly affects the yield and nature of the reaction products (Bailey, Luderer, & Jordan, 2006).
Catalytic Properties in Oxidation Reactions
Işci et al. (2014) utilized a similar compound, 4-tert-butylbenzenesulfonamide, as a substituent in an iron phthalocyanine complex designed for oxidation catalysis. This research highlights the potential of sulfonamide-substituted compounds in catalyzing oxidation reactions, particularly in the synthesis of allylic ketones and benzaldehyde from cyclohexene and styrene, respectively (Işci et al., 2014).
Enantioselective Fluorination Enhancement
Yasui et al. (2011) developed N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide, a fluorinating reagent akin to this compound. This reagent improved the enantioselectivity of fluorination reactions, indicating the potential of such compounds in enhancing the specificity of chemical reactions (Yasui et al., 2011).
Application in Polymer Synthesis
Hsiao, Yang, and Chen (2000) synthesized polyamides using a compound structurally related to this compound. The study demonstrates the utility of such compounds in producing noncrystalline, solvent-soluble polymers with high thermal stability, indicating their potential in advanced material synthesis (Hsiao, Yang, & Chen, 2000).
Fluorescence Enhancement in Nanoparticles
Fischer, Baier, and Mecking (2013) used bromo and tert-butyl substituted compounds in the synthesis of nanoparticles. Their work highlights the role of such compounds in enhancing the fluorescence and stability of nanoparticles, suggesting potential applications in imaging and sensing technologies (Fischer, Baier, & Mecking, 2013).
Propiedades
IUPAC Name |
4-bromo-N-tert-butyl-2-fluorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrFNO2S/c1-10(2,3)13-16(14,15)9-5-4-7(11)6-8(9)12/h4-6,13H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVXIRJRNMJOMFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=C(C=C(C=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrFNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



